ETHYL (2Z)-5-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl (2Z)-5-(3-ethoxy-4-methoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, thiazoles, and pyrimidines. The reaction conditions may involve:
Condensation reactions: Using catalysts such as piperidine or acetic acid.
Cyclization reactions: Employing reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Esterification: Using ethanol and acid catalysts.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch reactors: For controlled synthesis and purification.
Continuous flow reactors: For large-scale production with consistent quality.
Purification techniques: Such as recrystallization, column chromatography, and HPLC.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-5-(3-ethoxy-4-methoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: KMnO4, CrO3.
Reducing agents: NaBH4, LiAlH4.
Catalysts: Piperidine, acetic acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or amines.
Substitution: May yield halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and infections.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-(3-ETHOXY-4-METHOXYPHENYL)-2-[(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves:
Molecular targets: Binding to specific enzymes or receptors.
Pathways involved: Modulating signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Uniqueness
Ethyl (2Z)-5-(3-ethoxy-4-methoxyphenyl)-2-(3-hydroxy-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C27H28N2O7S |
---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
ethyl (2Z)-5-(3-ethoxy-4-methoxyphenyl)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H28N2O7S/c1-6-35-21-14-17(9-11-20(21)34-5)24-23(26(32)36-7-2)15(3)28-27-29(24)25(31)22(37-27)13-16-8-10-19(33-4)18(30)12-16/h8-14,24,30H,6-7H2,1-5H3/b22-13- |
InChI Key |
HAPOCIMZOKOCEB-XKZIYDEJSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=C(C=C4)OC)O)S3)C)C(=O)OCC)OC |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC(=C(C=C4)OC)O)/S3)C)C(=O)OCC)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC(=C(C=C4)OC)O)S3)C)C(=O)OCC)OC |
Origin of Product |
United States |
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